![molecular formula C10H6F3NO3S B190263 Isoquinolin-5-yl Trifluoromethanesulfonate CAS No. 140202-00-2](/img/structure/B190263.png)
Isoquinolin-5-yl Trifluoromethanesulfonate
Overview
Description
Isoquinolin-5-yl Trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of Isoquinolin-5-yl Trifluoromethanesulfonate consists of a 2,2’:6’,2’'-terpyridine nucleus (tpy) with a pendant isoquinoline group (isq) bound at the central pyridine (py) ring . The tpy nucleus deviates slightly from planarity, while the isq group is rotated significantly out of this planar scheme .Physical And Chemical Properties Analysis
Isoquinolin-5-yl Trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis of Isoquinoline Derivatives
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . Isoquinolin-5-yl Trifluoromethanesulfonate can be used as a starting material or intermediate in these syntheses.
Pharmaceutical Applications
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .
Agricultural Applications
Isoquinolines are essential in agricultural sciences because they exhibit various bioactivities . They can be used in the development of new pesticides or herbicides.
Materials Science Applications
Isoquinolines are also important in materials sciences because they exhibit useful physical properties . For example, they can be used in the development of new dyes or pigments.
Fluorinated Isoquinolines
Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention . They have unique characteristics such as biological activities and light-emitting properties .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinoline derivatives have been used in the development of organic light-emitting diodes (OLEDs) . The introduction of fluorine atoms often cause unique light-emitting properties .
Future Directions
Isoquinolones, a related class of compounds, have versatile biological and physiological activities, and their synthetic methods have been recently developed greatly . This suggests potential future directions in the development of synthetic methods and exploration of biological activities for Isoquinolin-5-yl Trifluoromethanesulfonate.
properties
IUPAC Name |
isoquinolin-5-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGFLLEWTVYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-yl Trifluoromethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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